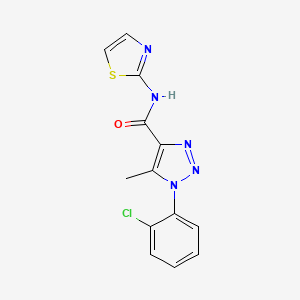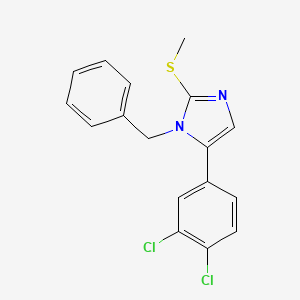
1-(2-chlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide is a synthetic compound belonging to the class of azoles, which are known for their diverse biological activities. This compound features a triazole ring, a thiazole ring, and a chlorophenyl group, making it a molecule of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carboxylic acids under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride and a suitable nucleophile.
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a condensation reaction involving thioamides and α-haloketones.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions: 1-(2-chlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
科学研究应用
1-(2-chlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(2-chlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways Involved: It may interfere with pathways related to cell division, apoptosis, or signal transduction, leading to its biological effects.
相似化合物的比较
- 1-(4-chlorophenyl)-5-propyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide
- 5-cyclopropyl-1-phenyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide
Uniqueness: 1-(2-chlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development.
This comprehensive overview highlights the significance of this compound in various scientific domains. Its unique structure and diverse reactivity make it a compound of considerable interest for further exploration and application.
属性
IUPAC Name |
1-(2-chlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN5OS/c1-8-11(12(20)16-13-15-6-7-21-13)17-18-19(8)10-5-3-2-4-9(10)14/h2-7H,1H3,(H,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUXXKKMRSFZKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2Cl)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 2-(2-(quinazolin-4-ylthio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2718795.png)
![2-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole](/img/structure/B2718797.png)

![N-[5-(6-Methoxypyridin-3-yl)-2-methylphenyl]prop-2-enamide](/img/structure/B2718800.png)
![1-ethyl-5-{[methyl(propyl)amino]methyl}-1H-pyrazol-3-amine](/img/structure/B2718801.png)
![4-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)butanamide](/img/structure/B2718802.png)
![Methyl (5-oxo-5,8-dihydroimidazo[1,2-a]pyrimidin-7-yl)acetate](/img/structure/B2718803.png)
![N-(5-chloro-2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2718807.png)

![methyl 4-{[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2718810.png)
![N-[(4-chlorophenyl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxamide](/img/structure/B2718813.png)

![2-(4-chlorophenyl)-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2718816.png)
![tert-butyl 7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B2718817.png)
